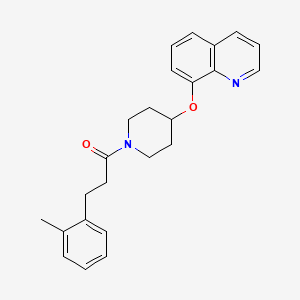

1-(4-(Quinolin-8-yloxy)piperidin-1-yl)-3-(o-tolyl)propan-1-one

Description

Properties

IUPAC Name |

3-(2-methylphenyl)-1-(4-quinolin-8-yloxypiperidin-1-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O2/c1-18-6-2-3-7-19(18)11-12-23(27)26-16-13-21(14-17-26)28-22-10-4-8-20-9-5-15-25-24(20)22/h2-10,15,21H,11-14,16-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIJIWNNFYBJERL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Quinolin-8-yloxy)piperidin-1-yl)-3-(o-tolyl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of Quinolin-8-yloxy Intermediate: The quinoline derivative is first reacted with an appropriate halogenating agent to introduce a leaving group, followed by nucleophilic substitution with a piperidine derivative to form the quinolin-8-yloxy intermediate.

Coupling with Tolyl Group: The intermediate is then coupled with an o-tolyl derivative through a carbon-carbon bond-forming reaction, such as a Grignard reaction or a Suzuki coupling.

Final Propanone Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalable production, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Quinolin-8-yloxy)piperidin-1-yl)-3-(o-tolyl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce other functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

1-(4-(Quinolin-8-yloxy)piperidin-1-yl)-3-(o-tolyl)propan-1-one has several scientific research applications:

Chemistry: The compound is studied for its potential as a building block in the synthesis of more complex molecules.

Biology: It is investigated for its biological activity, including potential antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

Industry: It may be used in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-(4-(Quinolin-8-yloxy)piperidin-1-yl)-3-(o-tolyl)propan-1-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in various biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

*Inferred from quinoline derivatives in .

Key Differences and Implications

Substituent Effects

- Quinoline vs. Sulfonyl/Phenyl Groups: The quinolin-8-yloxy group in the target compound may enhance π-π stacking interactions in biological systems compared to sulfonyl (e.g., MPP) or simple phenyl (e.g., 7c) groups .

- o-Tolyl vs.

Pharmacokinetic and Physicochemical Properties

- Polarity: The quinolin-8-yloxy group may increase hydrophobicity compared to sulfonyl or hydroxylated analogs (e.g., 7e in ), influencing membrane permeability.

Biological Activity

1-(4-(Quinolin-8-yloxy)piperidin-1-yl)-3-(o-tolyl)propan-1-one, also known by its CAS number 1904419-91-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 374.5 g/mol. The structure features a quinoline moiety linked to a piperidine ring and an o-tolyl group, which may contribute to its biological activities.

| Property | Value |

|---|---|

| CAS Number | 1904419-91-5 |

| Molecular Formula | C₃₄H₂₆N₂O₂ |

| Molecular Weight | 374.5 g/mol |

Anticancer Properties

Recent studies have indicated that quinoline derivatives exhibit promising anticancer activities. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines. A study evaluated the anti-proliferative effects of quinoline derivatives against four cancer cell lines, revealing that certain compounds inhibited cell growth significantly, suggesting potential for further development as anticancer agents .

The mechanism of action for quinoline-based compounds often involves the inhibition of specific enzymes or pathways associated with cancer progression. In particular, some studies suggest that these compounds may inhibit sirtuins—proteins involved in cellular regulation and longevity—which could explain their anticancer effects . Additionally, the involvement of apoptosis pathways in mediating these effects has been noted.

Antimicrobial Activity

Quinoline derivatives are also recognized for their antimicrobial properties. The compound's structural features may enhance its ability to interact with microbial targets. For example, related quinoline compounds have demonstrated moderate to high activity against Plasmodium falciparum, the causative agent of malaria, with IC50 values indicating significant potency .

Neuroprotective Effects

Emerging research suggests that quinoline derivatives may exert neuroprotective effects by acting as acetylcholinesterase inhibitors. This activity could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease. A study highlighted the potential of certain quinoline derivatives to selectively inhibit acetylcholinesterase, thereby increasing acetylcholine levels in the brain .

Study on Anticancer Activity

A comprehensive study investigated the anticancer potential of various quinoline derivatives, including those similar to this compound. The results demonstrated that these compounds could inhibit tumor growth in vitro and in vivo models. The study emphasized the need for further exploration into structure-activity relationships (SAR) to optimize efficacy .

Neuroprotective Study

Another research effort focused on the neuroprotective properties of quinoline derivatives. The findings revealed that specific modifications in the chemical structure enhanced their ability to cross the blood-brain barrier and exert protective effects against neuronal cell death induced by oxidative stress .

Q & A

Basic: How can synthetic yields of 1-(4-(Quinolin-8-yloxy)piperidin-1-yl)-3-(o-tolyl)propan-1-one be optimized?

Methodological Answer:

Optimization involves adjusting reaction parameters such as temperature (e.g., 60–80°C for coupling steps), solvent choice (polar aprotic solvents like DMF or dichloromethane), and catalyst selection (e.g., palladium catalysts for cross-coupling). Multi-step protocols require intermediate purification via column chromatography or recrystallization. Analytical techniques like HPLC should monitor reaction progress, with yields typically improving under inert atmospheres (e.g., nitrogen) .

Basic: What analytical techniques confirm the structural integrity of this compound?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) verifies proton environments and carbon frameworks, particularly for the quinoline and piperidine moieties. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups like ketones (C=O stretch ~1700 cm⁻¹). High-resolution LC-MS or X-ray crystallography resolves stereochemical ambiguities .

Advanced: How can contradictions in biological activity data among structural analogs be reconciled?

Methodological Answer:

Discrepancies often arise from substituent effects (e.g., electron-withdrawing vs. donating groups) or stereochemistry. Comparative studies using in vitro assays (e.g., enzyme inhibition or receptor binding) under standardized conditions are critical. For example, trifluoromethyl groups (as in ) may enhance metabolic stability but reduce solubility, altering observed activity .

Advanced: What computational approaches predict the compound’s interaction with biological targets?

Methodological Answer:

Molecular docking (e.g., AutoDock Vina) models binding affinities to targets like kinases or GPCRs, leveraging the quinoline core’s planar structure. Density Functional Theory (DFT) calculations assess electronic properties influencing reactivity. Pharmacophore mapping identifies critical interaction sites, validated by mutagenesis studies .

Basic: How is reaction progress monitored during synthesis?

Methodological Answer:

Thin-layer chromatography (TLC) with UV visualization tracks intermediate formation. Quantitative HPLC using C18 columns and acetonitrile/water gradients measures purity. For sensitive intermediates, in-situ FTIR monitors functional group transformations (e.g., ketone formation) .

Advanced: What strategies design multi-step syntheses involving unstable intermediates?

Methodological Answer:

Protecting groups (e.g., tert-butoxycarbonyl for amines) stabilize reactive sites. Low-temperature (−78°C) lithiation or Grignard reactions prevent decomposition. Flow chemistry minimizes exposure to harsh conditions, while telescoping steps (e.g., ’s one-pot alkylation) reduce isolation of unstable intermediates .

Advanced: How should hazardous intermediates (e.g., sulfonyl chlorides) be handled?

Methodological Answer:

Use fume hoods and inert atmospheres for moisture-sensitive reagents. Personal protective equipment (PPE) including nitrile gloves and splash goggles is mandatory. Quench reactive intermediates (e.g., with ice-cold sodium bicarbonate) before disposal. Safety protocols align with OSHA guidelines, as detailed in SDS documentation .

Advanced: How do structural modifications influence Structure-Activity Relationships (SAR)?

Methodological Answer:

Systematic substitution at the quinoline 8-position (e.g., replacing methoxy with halogen) alters lipophilicity and target engagement. Piperidine N-acylation (e.g., ’s pyrazole derivatives) modulates bioavailability. Parallel synthesis libraries and SPR (Surface Plasmon Resonance) screens quantify binding kinetics for iterative optimization .

Basic: What purification methods ensure high-purity final products?

Methodological Answer:

Flash chromatography with silica gel (hexane/ethyl acetate gradients) removes polar impurities. For crystalline compounds, recrystallization from ethanol/water mixtures enhances purity. Preparative HPLC (C18 column, 0.1% TFA modifier) isolates enantiomers or diastereomers .

Advanced: What in vitro assays elucidate the compound’s mechanism of action?

Methodological Answer:

Kinase profiling (e.g., Eurofins Panlabs® screen) identifies off-target effects. Apoptosis assays (Annexin V/PI staining) quantify cytotoxicity. CRISPR-Cas9 knockout models validate target specificity. For example, ’s triazole derivatives were tested against SARS-CoV-2 proteases via fluorescence resonance energy transfer (FRET) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.